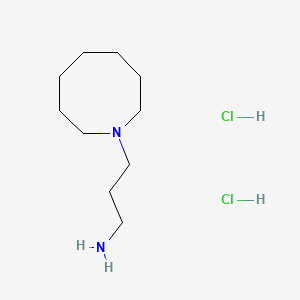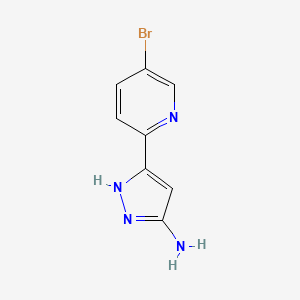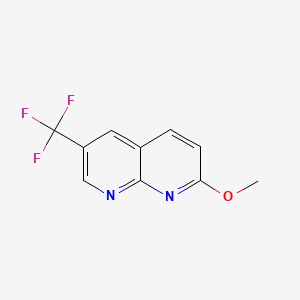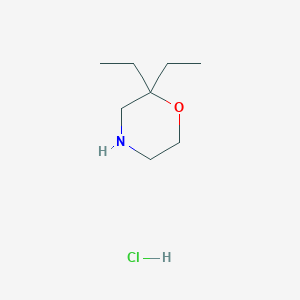![molecular formula C9H16O B13472014 (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol CAS No. 7106-01-6](/img/structure/B13472014.png)
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylbicyclo[221]heptan-2-yl)methanol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis often begins with norbornene or its derivatives.
Hydroboration-Oxidation: One common method involves the hydroboration of norbornene followed by oxidation to yield the desired alcohol.
Reaction Conditions: The hydroboration step is usually carried out using diborane (B2H6) or borane (BH3) in tetrahydrofuran (THF) at low temperatures. The oxidation step involves hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for halogenation.
Major Products
Oxidation: Yields ketones or aldehydes.
Reduction: Produces hydrocarbons.
Substitution: Forms halides or other substituted derivatives.
Scientific Research Applications
(2-Methylbicyclo[2.2.1]heptan-2-yl)methanol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Used in the development of new materials with specific properties.
Biological Studies: Investigated for its effects on biological systems and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2-Methylbicyclo[2.2.1]heptan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. This can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A related bicyclic compound with similar structural features.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different substitution pattern.
2-Methylenenorbornane: A compound with a similar bicyclic structure but different functional groups.
Uniqueness
(2-Methylbicyclo[22
Properties
CAS No. |
7106-01-6 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
(2-methyl-2-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
JLHGMGQPZNWAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC1C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


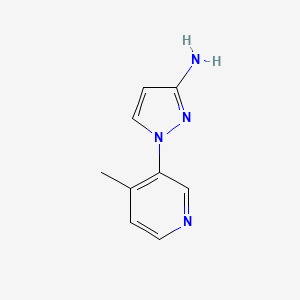
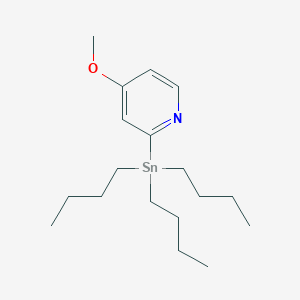
![(1-Methyl-1H-imidazo[4,5-c]pyridin-7-yl)boronic acid](/img/structure/B13471953.png)
![2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid](/img/structure/B13471967.png)
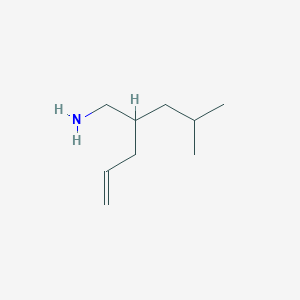
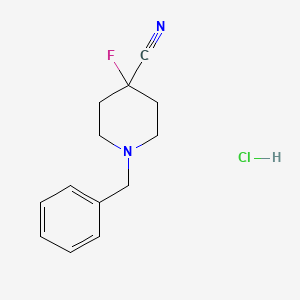
![6-Aminospiro[3.3]heptane-2-carbonitrile Hydrochloride](/img/structure/B13471984.png)
![3-Bromoimidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B13471986.png)
![1-[(Methylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B13471987.png)
